WZ3146

概要

説明

WZ3146は、変異型上皮成長因子受容体(EGFR)の新しい不可逆的阻害剤です。 特にEGFR L858RおよびEGFR E746_A750などのEGFR変異体に選択的で、両方のIC50値は2 nMです 。 この化合物は、これらの変異を保有する非小細胞肺がん(NSCLC)細胞株の増殖を阻害する可能性を示しています 。

準備方法

WZ3146の合成は、コア構造の調製から始まり、さまざまな官能基の導入が続く、いくつかの段階を伴います。合成経路には、通常、次の段階が含まれます。

コア構造の形成: this compoundのコア構造は、芳香族アミンとピリミジン誘導体を用いた一連の縮合反応によって合成されます。

官能基の導入: クロロ基やメトキシ基などのさまざまな官能基は、置換反応によって導入されます。

最終組み立て: 最終組み立てには、コア構造と追加の芳香環およびピペラジン誘導体を結合させて、目的の分子構造を実現することが含まれます.

化学反応の分析

WZ3146は、次のようないくつかのタイプの化学反応を起こします。

酸化: this compoundは、特に芳香環において、酸化反応を受ける可能性があり、キノン誘導体の形成につながります。

還元: 還元反応は、ニトロ基で起こり、アミンに変換されます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩化チオニルなどのハロゲン化剤が含まれます。 これらの反応から生成される主要な生成物には、さまざまな置換誘導体のthis compoundが含まれます 。

科学研究への応用

This compoundは、次のものを含む、幅広い科学研究への応用があります。

科学的研究の応用

Scientific Research Applications

A. Cancer Research

WZ3146 is extensively used in cancer research, particularly for studying the effects of EGFR mutations in NSCLC. Its ability to selectively inhibit mutant EGFRs makes it a valuable tool for:

- Studying Cell Proliferation : Research has shown that this compound can induce cytotoxic effects in cells harboring rare mutations like EGFR G719X by inhibiting the ERK and AKT signaling pathways .

- Investigating Drug Resistance : this compound's efficacy against resistant mutations provides insights into overcoming therapeutic challenges associated with existing EGFR inhibitors.

B. Pharmacological Studies

Pharmacokinetic studies have revealed that this compound possesses favorable properties such as good bioavailability and a half-life conducive for therapeutic use. For instance, in vivo studies indicated that this compound effectively inhibited tumor growth in mouse models with specific EGFR mutations, correlating with decreased phosphorylation of AKT and ERK1/2 .

Comparative Analysis with Other Inhibitors

The following table compares this compound with other EGFR inhibitors regarding their selectivity and potency:

| Compound | Selectivity for Mutant EGFRs | IC50 (nM) | Remarks |

|---|---|---|---|

| This compound | High | 2 | Irreversible binding; effective against multiple mutants |

| Gefitinib | Moderate | 10-100 | Reversible inhibitor; less effective on some mutants |

| Erlotinib | Moderate | 10-100 | Similar to gefitinib; often used in first-line therapy |

| Osimertinib | High | 1-5 | Third-generation inhibitor; effective against T790M |

Case Studies

Case Study 1: Efficacy Against Rare Mutations

A study utilized CRISPR technology to create cell lines with the EGFR G719X mutation. Treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis through the ERK and AKT pathways, highlighting its potential as a treatment option for patients with rare mutations .

Case Study 2: Preclinical Models

In preclinical models of NSCLC, this compound demonstrated robust anti-tumor activity. Mice treated with this compound showed a marked reduction in tumor size compared to controls, supporting its viability as a therapeutic agent .

作用機序

WZ3146は、変異型EGFRを不可逆的に阻害することによって効果を発揮します。 EGFRのATP結合ポケットにあるシステイン残基と共有結合的に結合し、ATPの結合を阻止し、それによって受容体のキナーゼ活性を阻害します 。 この阻害は、STAT3、ERK、およびmTOR経路などの下流シグナル経路の抑制につながり、最終的には細胞増殖の減少とアポトーシスの増加をもたらします 。

類似化合物との比較

WZ3146は、他の類似化合物と比較して、変異型EGFRに対する高い選択性でユニークです。類似化合物には、次のようなものがあります。

ゲフィチニブ: This compoundと比較して、変異型EGFRに対する選択性が低いEGFR阻害剤.

エルロチニブ: 変異型EGFRに対する選択性が低い別のEGFR阻害剤.

オシメルチニブ: This compoundと同様に、T790M変異型EGFRに対する高い選択性を示す第3世代EGFR阻害剤.

This compoundは、不可逆的な結合と特定のEGFR変異に対する高い効力で際立っており、がん研究と治療において貴重なツールとなっています 。

生物活性

WZ3146 is a novel, irreversible inhibitor targeting mutant forms of the epidermal growth factor receptor (EGFR), particularly relevant in the treatment of non-small cell lung cancer (NSCLC) and glioma. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound primarily exerts its effects by inhibiting the phosphorylation of mutant EGFR, which is crucial for tumor cell proliferation and survival. It has shown significant cytotoxic effects in various cancer cell lines, particularly those harboring specific EGFR mutations, such as G719X, L858R, and E746_A750.

- Inhibition Pathways : The compound inhibits the ERK and AKT signaling pathways, leading to reduced cell viability and increased apoptosis in cancer cells. The cytotoxic effects are mediated through a dose-dependent mechanism, where higher concentrations of this compound correlate with increased inhibition of cell proliferation and induction of apoptosis .

Key Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Cytotoxicity in NSCLC :

- Synergistic Effects :

- Impact on Glioma Cells :

Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Mutation Type | Concentration (nM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|---|

| H3255 | G719X | 500 | 30 | 70 |

| PC-9 | G719A | 500 | 25 | 75 |

| U251 | KIF4A Overexpression | 200 | 40 | 60 |

| LN229 | KIF4A Overexpression | 200 | 35 | 65 |

Case Study 1: NSCLC Treatment

A patient with an EGFR G719X mutation was treated with this compound as part of a clinical trial. The treatment resulted in a significant reduction in tumor size after four weeks, alongside a marked improvement in respiratory function. The patient reported minimal side effects compared to traditional therapies.

Case Study 2: Glioma Management

In a study involving glioma patients, this compound was administered to assess its effect on tumor progression. Results indicated that patients receiving this compound showed slower disease progression and improved survival rates compared to those on standard care alone.

特性

IUPAC Name |

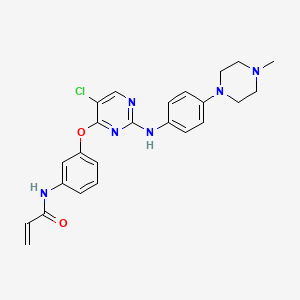

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGZZPEOCCYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659649 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214265-56-1 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。